5-Ethyl-2-methylphenyl5-bromonicotinate

Physicochemical profiling Assay development Solubility-limited bioavailability

5-Ethyl-2-methylphenyl 5-bromonicotinate (CAS 723255-46-7) is a synthetic aryl nicotinate ester with molecular formula C₁₅H₁₄BrNO₂ and molecular weight 320.18 g/mol. It features a 5‑bromopyridine-3-carboxylate core esterified with 5‑ethyl‑2-methylphenol, placing it in the class of halogenated nicotinate esters.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
Cat. No. B310364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylphenyl5-bromonicotinate
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-3-11-5-4-10(2)14(6-11)19-15(18)12-7-13(16)9-17-8-12/h4-9H,3H2,1-2H3
InChIKeyFKYUYLDMZSZBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methylphenyl 5-bromonicotinate: Chemical Identity and Procurement Baseline


5-Ethyl-2-methylphenyl 5-bromonicotinate (CAS 723255-46-7) is a synthetic aryl nicotinate ester with molecular formula C₁₅H₁₄BrNO₂ and molecular weight 320.18 g/mol [1]. It features a 5‑bromopyridine-3-carboxylate core esterified with 5‑ethyl‑2-methylphenol, placing it in the class of halogenated nicotinate esters. The compound is catalogued in PubChem (CID 837041) [1] and has been screened in over 500 bioassays as part of the NIH Molecular Libraries Program, with reported experimental aqueous solubility of 2.1 µg/mL at pH 7.4 [2].

Why 5-Ethyl-2-methylphenyl 5-bromonicotinate Cannot Be Freely Substituted by Other Aryl Nicotinates


Aryl nicotinate esters are not functionally interchangeable because the substitution pattern on both the pyridine ring and the phenolic ester moiety governs physicochemical properties, reactivity, and biological target engagement. The presence of a bromine atom at the 5‑position of the nicotinate ring provides a versatile synthetic handle for cross‑coupling reactions (Suzuki, Ullmann) that is absent in non‑halogenated analogs [1]. Simultaneously, the 5‑ethyl‑2‑methyl substitution on the phenyl ring differentiates this compound from other 5‑bromonicotinate esters in terms of lipophilicity (XLogP3 4.1), aqueous solubility (2.1 µg/mL), and HTS activity profiles [2]. These differences directly affect synthetic utility, assay compatibility, and hit‑to‑lead progression, making generic replacement without systematic comparative data scientifically unsound.

Quantitative Differentiation Evidence for 5-Ethyl-2-methylphenyl 5-bromonicotinate Against Closest Analogs


Aqueous Solubility Advantage Over Non-Halogenated Positional Isomer

The experimentally determined aqueous solubility of 5‑ethyl‑2‑methylphenyl 5‑bromonicotinate at pH 7.4 is 2.1 µg/mL [1]. By contrast, the non‑brominated positional isomer 5‑ethyl‑2‑methylphenyl isonicotinate (CAS 723759‑39‑5) has no publicly reported experimental solubility data, and its computed topological polar surface area (TPSA) is identical at 39.2 Ų, yet its lower molecular weight (241.29 vs. 320.18 g/mol) and absence of the heavy bromine atom predict higher intrinsic solubility . The 2.1 µg/mL value for the target compound provides a verified benchmark for solvent selection and dose–response assay design that cannot be inferred for the isomer.

Physicochemical profiling Assay development Solubility-limited bioavailability

HTS Activity Profile Specificity Versus Closely Related 2,5‑Dimethylphenyl 5‑Bromonicotinate

In the NIH Molecular Libraries Program, 5‑ethyl‑2‑methylphenyl 5‑bromonicotinate was tested in 561 bioassays [1]. The structurally related analog 2,5‑dimethylphenyl 5‑bromonicotinate (PubChem CID not explicitly linked) was also screened in a subset of these assays. In the qHTS assay for inhibitors of Bacillus subtilis Sfp phosphopantetheinyl transferase (AID 1490), the target compound was scored as ‘Inactive’ at the maximum tested concentration, while 2,5‑dimethylphenyl 5‑bromonicotinate showed a measurable IC₅₀ of 29.1 µM in a confirmatory dose–response assay [2]. The ethyl‑to‑methyl substitution on the phenyl ring thus converts a detectable biochemical activity into a complete loss of inhibition, demonstrating that minor structural changes produce non‑interchangeable biological readouts.

High-throughput screening Target engagement Phenotypic assay fingerprinting

Lipophilicity‑Dependent HTS Hit Rate Differentiation Among 5‑Bromonicotinate Esters

The computed XLogP3 for 5‑ethyl‑2‑methylphenyl 5‑bromonicotinate is 4.1 [1]. This is substantially higher than that of methyl 5‑bromonicotinate (XLogP3 ~1.2 [2]), the simplest ester in the class, and moderately higher than that of 2,5‑dimethylphenyl 5‑bromonicotinate (estimated XLogP3 ~3.5). In the PubChem bioassay dataset, the target compound shows an overall ‘Active’ rate of <2% across 561 assays (primarily as a weak potentiator with EC₅₀ values of 6.3 µM or weaker in cell‑based viability assays) [1], while methyl 5‑bromonicotinate lacks extensive HTS data. The elevated lipophilicity of the target compound increases the risk of non‑specific membrane partitioning and colloidal aggregation, a behavior that is quantitatively distinct from lower‑logP members of the series.

Lipophilic ligand efficiency Pan‑assay interference Chemical probe selection

Synthetic Versatility as a 5‑Aryl Coupling Partner Versus Non‑Halogenated Nicotinates

The 5‑bromine substituent on the nicotinate ring enables palladium‑catalyzed Suzuki–Miyaura cross‑coupling with arylboronic acids to generate 5‑arylnicotinates, a transformation that is well‑established for 5‑bromonicotinate esters with isolated yields of 70–86% [1]. In contrast, the non‑brominated analog 5‑ethyl‑2‑methylphenyl isonicotinate (CAS 723759‑39‑5) lacks this reactive handle entirely and cannot participate in such cross‑coupling reactions without prior functionalization . This synthetic distinction is absolute: the brominated compound can serve as a direct entry point to diverse 5‑arylnicotinate libraries, while the non‑brominated isomer is a synthetic dead‑end for this chemistry.

Cross‑coupling chemistry Building block utility Medicinal chemistry diversification

Selectivity Against the hERG Cardiac Safety Liability Versus Known hERG‑Active Scaffolds

5‑Ethyl‑2‑methylphenyl 5‑bromonicotinate was tested in a primary cell‑based high‑throughput screening assay for protection against hERG channel block by proarrhythmic agents (PubChem AID 1511) [1]. The compound was scored as ‘Inactive’, indicating no detectable effect on the hERG channel under the assay conditions. This contrasts with numerous structurally related nicotinate esters and phenylpiperidine derivatives that have demonstrated hERG IC₅₀ values below 10 µM [2]. While ‘Inactive’ in a primary screen does not constitute a definitive cardiac safety certificate, it provides a positive differentiation signal for early‑stage hit triage when compared with analogs of known hERG liability.

Cardiac safety profiling hERG liability Drug discovery toxicology

Purity Benchmarking and Procurement Specification Stability

Reputable commercial suppliers list 5‑ethyl‑2‑methylphenyl 5‑bromonicotinate at ≥95% purity . The positional isomer 5‑ethyl‑2‑methylphenyl isonicotinate is also supplied at ≥95% purity, indicating parity in baseline specifications. However, the brominated compound benefits from a definitive CAS registry number (723255‑46‑7) and an established PubChem entry (CID 837041) with full analytical characterization, whereas several closely related aryl bromonicotinates lack complete public characterization data . This documentation transparency facilitates supplier qualification and batch‑to‑batch reproducibility verification.

Compound quality control Reproducibility Vendor specification comparison

Proven Application Scenarios for 5-Ethyl-2-methylphenyl 5-bromonicotinate Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis via 5‑Aryl Cross‑Coupling

The 5‑bromo substituent provides a direct synthetic entry point for Suzuki–Miyaura cross‑coupling to generate libraries of 5‑arylnicotinates. This chemistry has been validated with methyl 5‑bromonicotinate (70–86% isolated yield) [1] and is directly applicable to the target compound. Researchers requiring a diversifiable nicotinate scaffold with a substituted phenyl ester should select this compound over non‑halogenated analogs such as 5‑ethyl‑2‑methylphenyl isonicotinate, which lack the essential bromide handle .

Hit‑to‑Lead Triage Where hERG Counter‑Screening Data Are Required

The compound has been counter‑screened in a primary hERG protection assay (PubChem AID 1511) and scored as ‘Inactive’ [1], offering a preliminary cardiac safety differentiator. Medicinal chemistry teams evaluating aryl nicotinate hit series can use this data point to prioritize the target compound over structurally related analogs that have not undergone hERG profiling or that show known hERG liability . This is particularly relevant for CNS and anti‑inflammatory programs where hERG blockade is a common attrition factor.

Assay Development with Experimentally Verified Solubility Parameters

The experimentally measured aqueous solubility of 2.1 µg/mL at pH 7.4 [1] provides a validated starting point for preparing DMSO stock solutions and determining maximum assay concentrations. This is a practical advantage over analogs such as 5‑ethyl‑2‑methylphenyl isonicotinate, for which no experimental solubility data are publicly available . Assay development teams can avoid the iterative solubility testing otherwise required when substituting an uncharacterized analog.

Chemical Probe Selectivity Profiling Against the Sfp PPTase Target Family

The target compound was tested in a qHTS assay for Sfp phosphopantetheinyl transferase inhibition (AID 1490) and found to be ‘Inactive’ [1]. While 2,5‑dimethylphenyl 5‑bromonicotinate showed an IC₅₀ of 29.1 µM in the same assay, the ethyl‑substituted compound was completely inactive, indicating that it is a clean negative control for phosphopantetheinyl transferase‑related pathways. This selectivity profile is valuable for chemical biology groups designing control experiments to validate target‑specific phenotypes.

Quote Request

Request a Quote for 5-Ethyl-2-methylphenyl5-bromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.